![molecular formula C8H8N2O2 B13038553 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate](/img/structure/B13038553.png)
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a pyridine ring fused to a pyrrole ring, with an aldehyde group at the 6-position and a hydrate form. Its molecular formula is C8H6N2O·H2O.
准备方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate can be achieved through various synthetic routes. One common method involves the modification of Madelung and Fischer syntheses of indoles. This typically includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of pyrrole with acyl (bromo)acetylenes.
Cyclization: The resulting intermediate undergoes intramolecular cyclization, often catalyzed by bases such as cesium carbonate in dimethyl sulfoxide (DMSO).
Aldehyde Introduction: The aldehyde group is introduced at the 6-position through formylation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or nitro groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives.
科学研究应用
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate exerts its effects is primarily through the inhibition of specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition can lead to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy.
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde: Similar structure but different positioning of the pyridine ring.
1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring.
7-Azaindole: Another heterocyclic compound with a fused pyridine and pyrrole ring but without the aldehyde group.
The uniqueness of this compound lies in its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde;hydrate |
InChI |
InChI=1S/C8H6N2O.H2O/c11-5-7-2-1-6-3-4-9-8(6)10-7;/h1-5H,(H,9,10);1H2 |
InChI 键 |
LRBWRWOZKMFVSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1C=CN2)C=O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13038472.png)
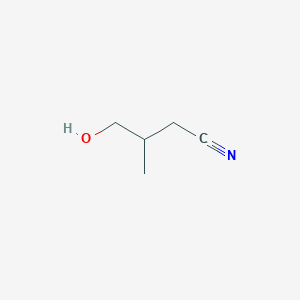
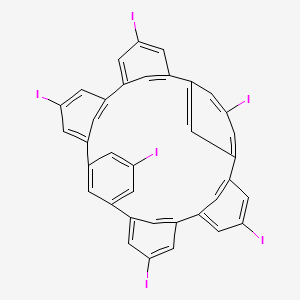
![6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13038487.png)

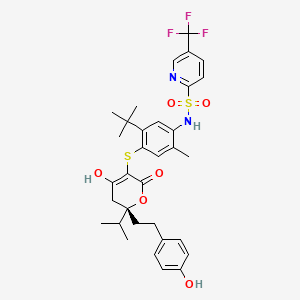
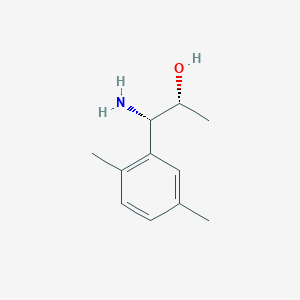
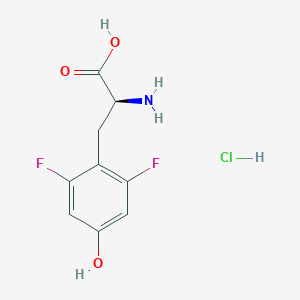
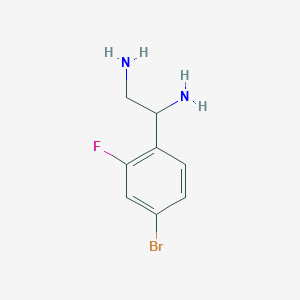
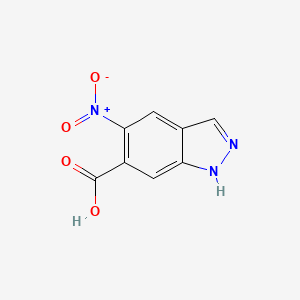
![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B13038521.png)
![7-Chloro-2-iodooxazolo[4,5-b]pyridine](/img/structure/B13038531.png)

